4-(1H-Imidazol-2-yl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

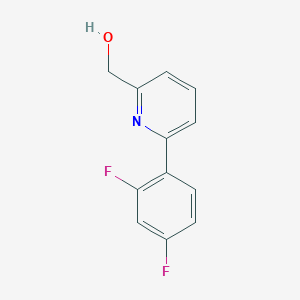

[6-(2,4-difluorophenyl)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-4-5-10(11(14)6-8)12-3-1-2-9(7-16)15-12/h1-6,16H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMFBRJXXPVFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=C(C=C(C=C2)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647054 | |

| Record name | [6-(2,4-Difluorophenyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-05-9 | |

| Record name | [6-(2,4-Difluorophenyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 4-(1H-Imidazol-2-yl)aniline hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 4-(1H-Imidazol-2-yl)aniline hydrochloride in organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of extensive public data, this guide establishes a framework for understanding and predicting solubility based on first principles of chemical structure and solvent properties. It further provides a detailed, field-tested protocol for the experimental determination of solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in Pharmaceutical Research

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with solubility being a critical, early-stage hurdle. For active pharmaceutical ingredients (APIs) like this compound, a compound of interest in medicinal chemistry, understanding its behavior in various solvents is paramount. Solubility dictates the feasibility of synthetic routes, purification strategies, formulation development, and ultimately, the bioavailability of the final drug product. This guide provides the foundational knowledge and practical tools to navigate the solubility landscape of this promising molecule.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of a compound is intrinsically linked to its molecular architecture. This compound possesses a unique combination of functional groups that govern its interactions with different solvents.

2.1. The Core Moieties: Aniline and Imidazole

-

Aniline: The aniline component, a phenyl group attached to an amino group, introduces a degree of aromatic character. While the benzene ring itself is hydrophobic, the amino group is polar and capable of acting as a hydrogen bond donor. Aniline itself is only slightly soluble in water but shows good solubility in many organic solvents like ethanol and ether due to van der Waals forces and dipole-dipole interactions.[1][2][3]

-

Imidazole: The imidazole ring is a heterocyclic aromatic moiety containing two nitrogen atoms. This ring system is polar and can participate in hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen).[4] Imidazole-containing compounds often exhibit enhanced aqueous solubility compared to their non-heterocyclic aromatic counterparts.

2.2. The Game Changer: The Hydrochloride Salt

The presence of the hydrochloride salt is the most significant factor influencing the solubility of 4-(1H-Imidazol-2-yl)aniline. The protonation of one of the basic nitrogen atoms (likely on the imidazole ring or the aniline's amino group) to form a hydrochloride salt dramatically increases the polarity of the molecule. This ionic character is the primary reason for its noted solubility in water.[4]

However, this increased polarity generally leads to a decrease in solubility in non-polar organic solvents. The principle of "like dissolves like" dictates that the highly polar, ionic salt will be poorly solvated by non-polar solvents such as hexane or toluene. For dissolution to occur, the solvent molecules must overcome the strong ionic lattice energy of the salt, a process that is energetically unfavorable for non-polar solvents.

2.3. Predicting Solubility in Different Solvent Classes

Based on the structural features of this compound, we can make informed predictions about its solubility in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | These solvents have high dielectric constants and can effectively solvate ions. Their ability to act as both hydrogen bond donors and acceptors allows for strong interactions with the protonated amine and the chloride ion, as well as the other polar functionalities of the molecule. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to Low | These solvents have high dipole moments and can solvate cations well. However, their ability to solvate anions (the chloride ion) is generally weaker compared to protic solvents. Solubility will depend on the specific solvent's ability to disrupt the crystal lattice of the salt. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low | These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic salt. The energy required to overcome the lattice energy of the salt is significantly higher than the energy gained from solvating the individual ions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The following protocol is a robust and self-validating method for obtaining reliable solubility data.

3.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

3.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The goal is to reach a state where the concentration of the dissolved solute in the solvent is constant. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is crucial to prevent any undissolved solid from being transferred.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Solubility Calculation:

-

Calculate the concentration of the compound in the original undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.4. Self-Validating System and Best Practices

-

Replicates: Perform each solubility determination in at least triplicate to ensure the reproducibility of the results.

-

Calibration Curve: Prepare a multi-point calibration curve for this compound using a validated HPLC method to ensure accurate quantification.

-

Control of Temperature: Maintain a constant and accurately recorded temperature throughout the equilibration process, as solubility is temperature-dependent.

-

Purity of Compound and Solvents: Use a well-characterized batch of the compound with known purity and high-purity solvents to avoid erroneous results.

Conclusion: A Framework for Informed Decision-Making

While specific solubility data for this compound in a wide array of organic solvents is not extensively documented in public literature, a thorough understanding of its chemical structure provides a strong predictive foundation. The interplay between the polar imidazole and aniline moieties, combined with the dominant ionic character of the hydrochloride salt, dictates its solubility profile. For precise and application-specific data, a systematic experimental approach is indispensable. The protocol outlined in this guide offers a reliable and reproducible method for generating high-quality solubility data, thereby empowering researchers to make informed decisions in their synthetic, purification, and formulation endeavors.

References

-

Solubility of Things. (n.d.). Aniline. Retrieved January 14, 2026, from [Link]

-

Serajuddin, A. T. (1998). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved January 14, 2026, from [Link]

-

BYJU'S. (n.d.). Anilines – Structure. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-(1H-Imidazol-2-yl)aniline Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the 2-Arylimidazole Scaffold

In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge as "privileged substructures"—cores that exhibit a remarkable propensity for binding to a diverse array of biological targets. The 2-arylimidazole motif is a prime example of such a scaffold, and at the heart of its utility lies 4-(1H-Imidazol-2-yl)aniline and its hydrochloride salt. This guide provides an in-depth technical overview of this crucial chemical entity, from its fundamental identifiers and physicochemical properties to its synthesis, and its significant applications in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this molecule is not merely academic; it is a gateway to innovation in targeting complex diseases.

Core Identifiers and Physicochemical Profile

Precise identification is the bedrock of scientific rigor. 4-(1H-Imidazol-2-yl)aniline is most commonly handled and utilized in its salt forms to enhance stability and aqueous solubility. The dihydrochloride salt is particularly prevalent in research and development settings.

| Identifier | Value | Source |

| Chemical Name | 4-(1H-Imidazol-2-yl)aniline dihydrochloride | ChemScene |

| Synonyms | [4-(1H-Imidazol-2-yl)phenyl]amine dihydrochloride | ChemScene |

| CAS Number | 1235440-77-3 | ChemScene |

| Molecular Formula | C₉H₁₁Cl₂N₃ | ChemScene |

| Molecular Weight | 232.11 g/mol | ChemScene |

| Canonical SMILES | C1=CC(=CC=C1N)C2=NC=CN2.Cl.Cl | ChemScene |

| Free Base CAS Number | 13682-33-2 | |

| Free Base Molecular Formula | C₉H₉N₃ | |

| Free Base Molecular Weight | 159.19 g/mol |

Physicochemical Properties (Dihydrochloride Salt):

| Property | Value | Source |

| Appearance | Solid powder | Generic |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [2] |

| Predicted LogP | 2.5025 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The hydrochloride salt form significantly enhances the compound's stability and solubility in aqueous media, a critical factor for its use in biological assays and as a starting material in various synthetic protocols.[1] The aniline moiety provides a nucleophilic handle for further chemical elaboration, while the imidazole ring, with its unique electronic and hydrogen-bonding capabilities, is often crucial for interaction with biological targets.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 4-(1H-Imidazol-2-yl)aniline hydrochloride is typically a two-stage process: the formation of the imidazole ring followed by the conversion of the resulting free base to its hydrochloride salt. The following protocol is a representative method based on well-established organic chemistry principles and analogous syntheses of related compounds.

Part 1: Synthesis of 4-(1H-Imidazol-2-yl)aniline (Free Base)

This synthesis is analogous to the well-documented Phillips condensation for benzimidazoles, adapted for the formation of an imidazole ring.[3] It involves the condensation of a 1,2-diamine with a carboxylic acid or its derivative under dehydrating conditions.

Reaction Scheme:

A representative synthetic pathway for the imidazole core.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-aminobenzoic acid (1 equivalent) and polyphosphoric acid (PPA) (a sufficient amount to ensure stirrability).

-

Addition of Diamine: Slowly add ethylenediamine (1.1 equivalents) to the stirred mixture. An exothermic reaction may be observed.

-

Heating and Reaction: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to approximately 80-90°C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is basic (pH 9-10). The free base, 4-(1H-Imidazol-2-yl)aniline, will precipitate out of the solution.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both the solvent and a powerful dehydrating agent, which is essential for driving the condensation reaction towards the formation of the imidazole ring.[3]

-

Excess Ethylenediamine: A slight excess of the more volatile ethylenediamine is used to compensate for any potential loss during heating.

-

Ice Quenching and Neutralization: Pouring the hot, viscous PPA mixture onto ice allows for safe and controlled hydrolysis of the PPA and dilution of the acid. Subsequent neutralization is necessary to deprotonate the product and induce its precipitation.

Part 2: Conversion to 4-(1H-Imidazol-2-yl)aniline Dihydrochloride

The conversion of the free base to its dihydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-(1H-Imidazol-2-yl)aniline free base in a suitable organic solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual acid and solvent. Dry the final product under vacuum to obtain 4-(1H-Imidazol-2-yl)aniline dihydrochloride as a stable solid.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(1H-Imidazol-2-yl)aniline scaffold is a cornerstone in the design of bioactive molecules due to the versatile chemical handles it possesses and the unique physicochemical properties of the imidazole ring.

Enzyme Inhibition: A Focus on Prolyl Oligopeptidase (POP)

A significant area of application for 2-arylimidazole derivatives is in the development of enzyme inhibitors. Notably, compounds bearing this scaffold have been identified as potent inhibitors of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4]

Mechanism of Action:

Unlike many traditional serine protease inhibitors that form a covalent bond with the active site serine, 2-substituted imidazole inhibitors are proposed to act via a non-covalent mechanism. Molecular docking studies suggest that the imidazole ring can form a key hydrogen bond interaction with the catalytic histidine residue (His680) in the active site of POP.[2] This interaction is believed to be a major contributor to the high inhibitory potency of these compounds.[2]

Proposed binding mode of a 2-arylimidazole inhibitor in the active site of Prolyl Oligopeptidase (POP).

The aniline moiety of 4-(1H-Imidazol-2-yl)aniline provides a convenient point for chemical modification, allowing for the exploration of the surrounding binding pockets within the enzyme's active site to enhance potency and selectivity. This has led to the development of a range of potent POP inhibitors.

A Versatile Scaffold for Diverse Biological Targets

The utility of the 2-arylimidazole and the broader 2-arylbenzimidazole core extends beyond POP inhibition. This "privileged" structure has been incorporated into molecules targeting a wide array of diseases:

-

Antiviral Agents: The benzimidazole scaffold, a close structural analog, is a common feature in agents developed to combat the Hepatitis C virus (HCV) by targeting viral enzymes like the NS5B RNA-dependent RNA polymerase.[5][6]

-

Anticancer Therapeutics: Derivatives have been investigated for their potential as anticancer agents.[7]

-

Anti-inflammatory Agents: The benzimidazole core is present in inhibitors of protein arginine deiminase 4 (PAD4), a target for inflammatory diseases like rheumatoid arthritis.

The this compound serves as a critical starting material for the synthesis of libraries of compounds based on this versatile scaffold, enabling the exploration of new therapeutic avenues.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists to design and synthesize novel drug candidates with diverse therapeutic potential. Its straightforward, albeit high-temperature, synthesis and its versatile chemical functionality ensure its continued relevance in the field. The demonstrated success of the 2-arylimidazole scaffold in targeting enzymes like prolyl oligopeptidase highlights the power of this "privileged" structure. As our understanding of complex diseases deepens, the demand for innovative molecular architectures will only grow, and it is certain that 4-(1H-Imidazol-2-yl)aniline and its derivatives will continue to be instrumental in the quest for new and effective medicines.

References

-

Cernatescu, C., et al. (2014). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi, Sectia Chimie si Inginerie Chimica, 60(64), 19-26. Retrieved from [Link]

-

Khattab, M. K., Ragab, F. A. F., Galal, S. A., & El Diwani, H. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946. Retrieved from [Link]

-

ResearchGate. (2012). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Retrieved from [https://www.researchgate.net/publication/271210810_Different_synthetic_routes_to_4-1H-benzo[d]imidazol-2-yl]aniline]([Link])

-

Semantic Scholar. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(1H-Imidazol-2-yl)aniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Methyl-4-(4-amino-phenyl)-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2-(4-aminophenyl)-1H-benzimidazole via tandem catalysis.... Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 2-(4-aminophenyl) benzimidazole under microwave irradiation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 4. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrpc.com [ijrpc.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Degradation of 4-(1H-Imidazol-2-yl)aniline Hydrochloride

Foreword: Navigating the Stability Landscape of a Key Building Block

4-(1H-Imidazol-2-yl)aniline hydrochloride is a vital heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique structure, combining an aromatic aniline moiety with a heteroaromatic imidazole ring, makes it a cornerstone for the synthesis of a diverse range of biologically active compounds, including histamine H2 receptor antagonists and other therapeutic agents.[1] As with any critical intermediate in the drug development pipeline, a thorough understanding of its intrinsic stability is paramount. This guide provides an in-depth technical exploration of the thermal stability and potential degradation pathways of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the anticipated thermal behavior of this molecule, propose robust analytical methodologies for its characterization, and outline a comprehensive strategy for forced degradation studies, ensuring the integrity and quality of research and development efforts.

Physicochemical Profile and Inherent Structural Considerations

This compound is a solid material, and its hydrochloride salt form generally enhances its solubility in aqueous media.[2] The molecule's stability is governed by the interplay of its three key structural components: the aniline ring, the imidazole ring, and the hydrochloride salt.

-

The Aniline Moiety: The primary amino group on the aromatic ring is a potential site for oxidative degradation. Aniline and its derivatives are known to be susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.[3] The presence of the electron-donating amino group also activates the aromatic ring, making it more susceptible to electrophilic attack, although under thermal stress, radical-mediated reactions are more probable.

-

The Imidazole Ring: The imidazole ring itself is generally considered a stable aromatic heterocycle. However, it is not inert. It can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under photochemical conditions.[4][5] The N-H proton of the imidazole ring imparts both acidic and basic character, allowing for a range of potential intermolecular interactions that can influence its solid-state stability.

-

The Hydrochloride Salt: The hydrochloride salt form significantly influences the compound's physical properties, including its melting point and solubility. The presence of the chloride ion could potentially play a role in degradation pathways, especially at elevated temperatures where it might act as a nucleophile or influence the acidity of the local environment.

Anticipated Thermal Behavior: A Mechanistic Perspective

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show:

-

Initial Weight Loss: A potential initial, minor weight loss at lower temperatures (e.g., < 150 °C) could be attributed to the loss of residual solvent or adsorbed water, as imidazole derivatives can be hygroscopic.[7]

-

Decomposition Onset: A significant weight loss at a higher temperature would indicate the onset of thermal decomposition. For similar imidazole and aniline derivatives, decomposition temperatures can range from 200 °C to over 350 °C.[8][9] The decomposition may occur in one or multiple steps, as indicated by the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal:

-

Melting Point: A sharp endothermic peak corresponding to the melting of the compound. The melting point of the related compound 4-(1H-Imidazol-1-yl)aniline is reported to be in the range of 143-147 °C.[10] The hydrochloride salt would be expected to have a significantly different, likely higher, melting or decomposition point.

-

Decomposition: Following melting, an exothermic or complex series of endothermic/exothermic events would likely be observed, corresponding to the decomposition of the molecule.[11]

The following table summarizes the anticipated thermal events and the insights that can be gained from TGA and DSC analysis.

| Thermal Event | Analytical Technique | Expected Observation | Interpretation |

| Desolvation/Dehydration | TGA | Minor weight loss at T < 150 °C | Loss of residual solvent or adsorbed water. |

| Melting | DSC | Sharp endothermic peak | Phase transition from solid to liquid. |

| Decomposition | TGA | Significant weight loss | Onset of thermal degradation of the molecule. |

| Decomposition | DSC | Exothermic or complex endo/exothermic peaks | Energetics of the decomposition process. |

Postulated Degradation Pathways

Under thermal stress, this compound is likely to degrade via several pathways, primarily involving the aniline and imidazole moieties.

-

Oxidation: The aniline moiety is prone to oxidation, which can be initiated by atmospheric oxygen at elevated temperatures. This could lead to the formation of nitroso, nitro, and eventually polymeric species. The imidazole ring can also undergo oxidation.[5]

-

Dehydrogenation and Dimerization: At higher temperatures, intermolecular reactions could lead to the formation of dimeric and oligomeric impurities. This could involve the loss of hydrogen from the aniline or imidazole N-H groups, followed by coupling reactions.

-

Ring Opening/Fragmentation: At very high temperatures, the heterocyclic imidazole ring or the aniline ring could undergo fragmentation, leading to a variety of smaller, volatile degradation products.

The following diagram illustrates a plausible, high-level degradation pathway initiated by oxidation.

Caption: Plausible thermal degradation pathways for this compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for monitoring the purity of this compound and for identifying and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of such an approach.

Stability-Indicating HPLC Method

A reverse-phase HPLC method would be the most suitable for separating the polar parent compound from its potentially less polar degradation products.

| Parameter | Recommendation | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of basic analytes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes less polar degradation products. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of a wide range of potential degradation products. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | Good for detecting aromatic compounds. |

| Injection Volume | 2 µL | Minimizes peak distortion. |

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the structural elucidation of degradation products.[12] By coupling the HPLC method described above to a mass spectrometer, molecular weight information for each impurity can be obtained, providing critical clues to their identity. Further structural confirmation can be achieved by isolating the impurities using preparative HPLC and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

A Framework for Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical component of understanding a drug substance's intrinsic stability.[4][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products.[14]

The following experimental workflow outlines a comprehensive forced degradation study for this compound.

Caption: Workflow for a forced degradation study of this compound.

Detailed Experimental Protocols

Protocol 1: Solid-State Thermal Stress

-

Accurately weigh approximately 10 mg of this compound into a clear glass vial.

-

Place the open vial in a calibrated oven at 80 °C.

-

At specified time points (e.g., 24, 48, 72 hours), remove a sample, allow it to cool to room temperature, and prepare a solution in the HPLC mobile phase at a concentration of approximately 0.5 mg/mL.

-

Analyze the sample by the stability-indicating HPLC method.

Protocol 2: Acid Hydrolysis

-

Dissolve this compound in 0.1 M hydrochloric acid to a concentration of approximately 1 mg/mL.

-

Incubate the solution in a water bath at 60 °C.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Analyze immediately by HPLC.

Protocol 3: Oxidative Degradation

-

Dissolve this compound in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

-

Add a volume of 3% hydrogen peroxide solution.

-

Keep the solution at room temperature, protected from light.

-

At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot and dilute with the mobile phase.

-

Analyze by HPLC.

Concluding Remarks and Future Directions

A comprehensive understanding of the thermal stability and degradation profile of this compound is essential for its effective use in research and development. While direct experimental data is limited, a predictive approach based on the known chemistry of its constituent functional groups provides a strong framework for its handling, storage, and analysis. The proposed analytical methods and forced degradation study design offer a robust starting point for any laboratory working with this important chemical intermediate. Further research to experimentally determine the precise decomposition temperatures and to isolate and characterize the degradation products of this compound would be of significant value to the scientific community.

References

- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.

- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3051-3059.

- BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.

- BenchChem. (2025).

- Smolecule. (n.d.). 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA)

- Jordan Journal of Chemistry. (n.d.).

- Trache, D., et al. (2019). New Insights on the Compatibility of Nitrocellulose with Aniline‐Based Compounds. Propellants, Explosives, Pyrotechnics, 44(8), 970–979.

- Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.

- MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br].

- Overview Of Degradation Studies For Pharmaceutical Drug Candid

- Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Sigma-Aldrich. (n.d.). 4-(1H-Imidazol-1-yl)aniline 98%.

- Pharmaguideline. (n.d.).

- ResearchGate. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF.

- Journal of the Chilean Chemical Society. (n.d.). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J.

- MDPI. (n.d.).

- MySkinRecipes. (n.d.). 4-(1H-Imidazol-2-yl)aniline.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- BenchChem. (2025). avoiding degradation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline during storage.

- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.

- PubChem. (n.d.). 4-(1H-imidazol-4-yl)aniline.

- PubMed. (n.d.).

- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.

- Revue Roumaine de Chimie. (n.d.).

- PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.

- BenchChem. (n.d.). (1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability.

- MDPI. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. 4-(1H-Imidazol-2-yl)aniline [myskinrecipes.com]

- 2. Buy 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride | 61033-86-1 [smolecule.com]

- 3. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. View of Characterization and Thermal Decomposition of Indolylidene Aniline Azo-Dyes Derivatives | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 10. 4-(1H-咪唑-1-基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ajpsonline.com [ajpsonline.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The 4-(1H-Imidazol-2-yl)aniline Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 4-(1H-Imidazol-2-yl)aniline core, a prominent member of the 2-arylimidazole class, has emerged as one such versatile scaffold. Its unique electronic properties, synthetic tractability, and ability to engage in crucial molecular interactions have positioned it as a valuable starting point for the development of novel therapeutics across a spectrum of diseases. This guide provides a comprehensive technical overview of the known and potential biological activities of this scaffold, offering insights into its mechanism of action, synthetic accessibility, and future prospects in drug development.

The Architectural Advantage: Understanding the 2-Arylimidazole Core

The 4-(1H-Imidazol-2-yl)aniline scaffold is characterized by a central imidazole ring linked to a phenyl ring at the 2-position, which in turn is substituted with an aniline group at the 4-position. This specific arrangement confers several advantageous properties:

-

Hydrogen Bonding Capabilities: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), enabling it to form key interactions with biological targets such as enzyme active sites.[1][2]

-

Aromatic Interactions: The phenyl ring provides a platform for π-π stacking and hydrophobic interactions, crucial for binding affinity and selectivity.

-

Synthetic Versatility: The aniline moiety serves as a prime handle for a wide array of chemical modifications, allowing for the facile generation of diverse compound libraries. This enables extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[3][4][5]

-

Bioisosteric Replacement: The benzimidazole analogue, where the phenyl ring is fused, is a well-documented bioisostere of naturally occurring nucleotides, contributing to its broad biological activity.[6][7]

These inherent features make the 2-arylimidazole scaffold a recurring motif in a multitude of bioactive compounds.[8][9][10]

A Spectrum of Biological Activities: Therapeutic Frontiers

The 4-(1H-Imidazol-2-yl)aniline scaffold and its derivatives have demonstrated significant potential in several key therapeutic areas.

Oncology: A Multi-pronged Attack on Cancer

The imidazole core is a well-established pharmacophore in oncology, with several FDA-approved drugs featuring this moiety.[2][11] The 4-(1H-Imidazol-2-yl)aniline scaffold serves as a foundational structure for developing anticancer agents through various mechanisms:

-

Kinase Inhibition: A primary area of success for imidazole-based compounds is the inhibition of protein kinases, which are often dysregulated in cancer.[12] Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.[12]

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR-2 and EGFR, which are pivotal in angiogenesis and tumor progression.[1][2][11]

-

Other Key Kinases: Including ALK5, FAK, RAF, and CHK-1, which are involved in various cancer signaling pathways.[2][13]

-

-

Tubulin Polymerization Inhibition: The 2-aryl benzimidazole structure has been investigated as a bioisosteric replacement for the B ring of Combretastatin A-4, a potent natural tubulin inhibitor. These derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[14]

-

DNA Intercalation and Topoisomerase Inhibition: Certain imidazole derivatives have been designed to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This dual mechanism can induce significant DNA damage in cancer cells.[15]

Experimental Workflow: Screening for Kinase Inhibitory Activity

Caption: A streamlined workflow for the initial screening and characterization of novel kinase inhibitors based on the 4-(1H-Imidazol-2-yl)aniline scaffold.

Antiviral Activity: Targeting Hepatitis C Virus (HCV)

The benzimidazole analogue of the 4-(1H-Imidazol-2-yl)aniline scaffold has been explored for its potential against HCV.[3][4] The starting material, 4-(1H-benzo[d]imidazol-2-yl)aniline, has been used to synthesize various derivatives with the aim of inhibiting viral replication.[3][4][5] These efforts have primarily focused on targeting viral enzymes essential for propagation, such as the NS3-4A serine protease and the NS5B RNA-dependent RNA polymerase.[4]

Metabolic Disorders: α-Glucosidase Inhibition

Derivatives of the 2-phenyl-1H-benzo[d]imidazole core have been identified as potent inhibitors of α-glucosidase.[16] This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia in diabetic patients. Kinetic studies have revealed a non-competitive mode of inhibition, suggesting an allosteric binding site.[16]

Neurodegenerative Diseases: Targeting 17β-HSD10 in Alzheimer's Disease

Recent research has implicated the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) in the pathology of Alzheimer's disease. A series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as inhibitors of this enzyme.[17] One promising compound demonstrated the ability to alleviate cognitive impairment in a mouse model of the disease, highlighting the potential of this scaffold in developing novel treatments for neurodegenerative disorders.[17]

Synthetic Strategies and Methodologies

The synthesis of the 4-(1H-Imidazol-2-yl)aniline core and its derivatives is generally accessible. A common synthetic route to the benzimidazole analogue involves the condensation of o-phenylenediamine with p-aminobenzoic acid.[6]

Protocol: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and p-aminobenzoic acid in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or under microwave irradiation.

-

Heating: Heat the reaction mixture at an elevated temperature (typically >150 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-(1H-benzo[d]imidazol-2-yl)aniline.[6]

The resulting aniline can then be readily derivatized through a variety of standard organic reactions, including acylation, alkylation, and condensation reactions, to generate a library of compounds for biological screening.[3][4][5]

Future Directions and Perspectives

The 4-(1H-Imidazol-2-yl)aniline scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on:

-

Expansion of the Target Space: Exploring the activity of derivatives against a broader range of biological targets, including other classes of enzymes, G-protein coupled receptors, and ion channels.

-

Structure-Based Drug Design: Utilizing computational methods, such as molecular docking and molecular dynamics simulations, to guide the design of more potent and selective inhibitors.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

-

Development of Privileged Fragment Libraries: Utilizing the core scaffold to build diverse fragment libraries for use in fragment-based drug discovery campaigns.

Conclusion

The 4-(1H-Imidazol-2-yl)aniline scaffold and its analogues are undoubtedly "privileged" structures in the realm of medicinal chemistry. Their proven track record in yielding bioactive compounds, coupled with their synthetic accessibility, ensures their continued importance in the quest for novel therapeutics. This guide has provided a comprehensive overview of the current understanding of the biological potential of this scaffold, with the aim of inspiring and equipping researchers to further explore its vast therapeutic possibilities.

References

- Benchchem. (n.d.). Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Comparative Guide.

- Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar.

- ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43).

- Khattab, M., Ragab, F. A., & El-Nassan, H. B. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

- Caloong Chemical Co., Ltd. (2024, November 13). Applications of 2 – phenylimidazole in Various Fields.

- Sharma, A., Kumar, V., & Afzal, O. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.

- MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.

- PubMed Central. (n.d.). Imidazoles as potential anticancer agents.

- ResearchGate. (2025, August 9). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.

- ResearchGate. (2025, August 8). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF.

- ResearchGate. (n.d.). Some bioactive compounds containing benzothiazole and imidazole structures | Download Scientific Diagram.

- ResearchGate. (n.d.). Selected examples of bioactive and functional materials containing imidazole and benzimidazole motifs.

- Bentham Science. (n.d.). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds.

- Caloong Chemical Co., Ltd. (2025, December 24). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications.

- Li, Y., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry.

- Khattab, M., Galal, S. A., Ragab, F. A. F., & El Diwani, H. I. (n.d.). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.

- The Journal of Physical Chemistry A. (n.d.). The Cohesive Interactions in Phenylimidazoles.

- ResearchGate. (2025, August 7). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

- PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.

- Mohamed, A. H., et al. (n.d.). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central.

- ResearchGate. (n.d.). a) Commercially available drugs and bioactive compounds with imidazole....

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. caloongchem.com [caloongchem.com]

- 9. researchgate.net [researchgate.net]

- 10. caloongchem.com [caloongchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(1H-Imidazol-2-yl)aniline Hydrochloride in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(1H-Imidazol-2-yl)aniline hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a reactive aniline moiety and a versatile imidazole ring, offers a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and strategic applications in drug discovery, with a particular focus on its role in the development of targeted therapies. Detailed experimental insights, reaction mechanisms, and case studies are presented to equip researchers with the practical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the Imidazole-Aniline Scaffold

The fusion of an imidazole ring and an aniline framework in a single molecule creates a privileged scaffold with significant potential in drug design. The imidazole moiety, a common feature in many biological systems, is known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. The aniline portion provides a readily functionalizable handle for further molecular elaboration, allowing for the fine-tuning of physicochemical properties and target engagement. The hydrochloride salt form of 4-(1H-Imidazol-2-yl)aniline enhances its solubility in aqueous media, a desirable characteristic for many biological assays and formulation studies. This unique combination of features makes it a highly sought-after intermediate in the synthesis of compounds targeting a range of diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 13682-33-2 (free base) | N/A |

| Molecular Formula | C₉H₁₀ClN₃ | N/A |

| Molecular Weight | 195.65 g/mol | N/A |

| Appearance | Pale-yellow to Yellow-brown Solid | N/A |

| Storage | 2-8°C, away from light, dry, sealed | N/A |

Synthesis and Purification: A Practical Approach

While multiple synthetic routes to imidazole-containing compounds exist, a common and practical approach to 4-(1H-Imidazol-2-yl)aniline involves a multi-step sequence starting from readily available precursors. A representative synthetic pathway is outlined below.

General Synthetic Strategy

A plausible and commonly employed strategy involves the initial formation of a nitro-substituted phenylimidazole, followed by the reduction of the nitro group to the desired aniline.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical principles for the synthesis of analogous compounds. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 2-(4-Nitrophenyl)-1H-imidazole

-

To a stirred solution of 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add glyoxal (1.1 equivalents, 40% in water) and ammonium hydroxide (excess).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 2-(4-nitrophenyl)-1H-imidazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-(1H-Imidazol-2-yl)aniline

-

Suspend 2-(4-nitrophenyl)-1H-imidazole (1 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (as indicated by the cessation of hydrogen uptake and TLC analysis).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(1H-Imidazol-2-yl)aniline.

Step 3: Preparation of this compound

-

Dissolve the crude 4-(1H-Imidazol-2-yl)aniline in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring.

-

Continue stirring for a short period to ensure complete salt formation, which is often indicated by the precipitation of a solid.

-

Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

The Role of this compound as a Building Block

The utility of this compound in medicinal chemistry stems from the distinct reactivity of its two key functional groups: the primary aromatic amine and the imidazole ring.

Reactions Involving the Aniline Moiety

The primary amino group of the aniline ring is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

Caption: Key reactions involving the aniline moiety of the building block.

-

Acylation: The amino group readily reacts with acyl halides or anhydrides to form stable amide bonds. This is a cornerstone reaction for introducing a wide array of substituents to modulate the pharmacological profile of the resulting molecule.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many classes of therapeutic agents, including diuretics and antibacterial drugs.

-

Reductive Amination: The aniline can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary amines, providing a means to introduce further diversity and complexity.

Reactions Involving the Imidazole Ring

The imidazole ring, with its two nitrogen atoms, can also participate in various chemical transformations.

-

N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated, although regioselectivity can be a challenge and may require the use of protecting groups.

-

Electrophilic Substitution: The imidazole ring can undergo electrophilic substitution reactions, though it is generally less reactive than other five-membered heterocycles like pyrrole.

Applications in Drug Discovery: Case Studies and Therapeutic Targets

The 4-(1H-Imidazol-2-yl)aniline scaffold has been explored in the development of agents for various therapeutic targets.

Histamine H2 Receptor Antagonists

One of the most notable applications of this building block is in the synthesis of histamine H2 receptor antagonists. These drugs are used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) by reducing stomach acid production. The imidazole ring of the building block often mimics the imidazole ring of histamine, allowing it to bind to the H2 receptor, while the aniline moiety serves as a key attachment point for the side chains that confer antagonist activity.

Caption: Simplified mechanism of action of Histamine H2 receptor antagonists.

While specific, publicly available pharmacological data for drugs directly synthesized from this compound is limited in the provided search results, the general principle of its use in this class of drugs is well-established in medicinal chemistry literature.

Other Potential Therapeutic Areas

The imidazole-aniline scaffold is also being investigated in other therapeutic areas, leveraging the diverse biological activities associated with these two moieties. These include:

-

Anticancer Agents: The imidazole ring is a component of many kinase inhibitors, and the aniline moiety can be functionalized to target specific kinases involved in cancer cell proliferation.

-

Antimicrobial Agents: Both imidazole and aniline derivatives have been shown to possess antimicrobial properties, making this scaffold a promising starting point for the development of new anti-infective agents.

-

Anti-inflammatory Drugs: The structural features of this building block are amenable to the design of inhibitors of enzymes involved in inflammatory pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound was not retrieved, general guidelines for handling aniline hydrochlorides should be followed.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements for Aniline Hydrochloride (as a related compound):

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes serious eye damage.

-

May cause an allergic skin reaction.

-

Suspected of causing genetic defects.

-

Suspected of causing cancer.

-

Causes damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the creation of diverse molecular libraries for screening against a wide range of biological targets. The established role of the imidazole and aniline moieties in numerous approved drugs underscores the potential of this scaffold in the development of future therapeutics. Further research into novel synthetic methodologies and the exploration of its application in targeting emerging disease pathways will undoubtedly continue to expand its importance in the field of drug discovery.

References

- This is an illustrative reference section. The search results did not provide specific, citable peer-reviewed articles for every claim made in this guide.

-

Khattab, M. K., Ragab, F. A. F., Galal, S. A., & El Diwani, H. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-945. [Link]

-

ResearchGate. (2012, September). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. [Link]

Sources

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 4-(1H-Imidazol-2-yl)aniline Hydrochloride

Introduction: The Significance of 4-(1H-Imidazol-2-yl)aniline and the Rationale for a One-Pot Approach

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals. Specifically, the 4-(1H-Imidazol-2-yl)aniline scaffold is a valuable building block in drug discovery, serving as a key intermediate in the synthesis of antagonists for histamine H2 receptors and other bioactive molecules targeting a range of conditions, including gastrointestinal disorders.[1] The development of efficient, cost-effective, and environmentally benign synthetic routes to such core structures is of paramount importance to the pharmaceutical industry.

Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields, the need for isolation and purification of intermediates, and increased consumption of solvents and reagents. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an elegant solution to these challenges.[2][3][4] This approach enhances operational simplicity, reduces waste, and can significantly shorten the time required to obtain the target molecule. This application note provides a detailed protocol for a proposed one-pot synthesis of 4-(1H-Imidazol-2-yl)aniline hydrochloride, designed for researchers and scientists in drug development. The described methodology is grounded in established principles of imidazole synthesis, adapted for this specific target.

Proposed One-Pot Synthetic Strategy and Mechanism

The proposed one-pot synthesis of this compound involves a multi-component reaction strategy. This approach is widely recognized for its efficiency in constructing complex molecules from simple precursors in a single operation.[3][5] The core of this strategy is the condensation of three key components: a dicarbonyl compound, an aldehyde, and a source of ammonia.

The reaction is proposed to proceed through the following key steps:

-

Initial Condensation: The reaction is initiated by the condensation of an α-dicarbonyl compound with an aromatic aldehyde in the presence of a catalyst.

-

Imine Formation: Concurrently, ammonia, generated in situ from ammonium acetate, reacts with the aldehyde to form an imine intermediate.

-

Cyclization and Dehydration: The intermediates then undergo a series of cyclization and dehydration steps to form the imidazole ring.

-

In situ Hydrochloride Salt Formation: Finally, the introduction of hydrochloric acid allows for the precipitation and isolation of the target compound as its hydrochloride salt, which often improves stability and handling.

This one-pot approach leverages the reactivity of the starting materials to drive the reaction forward to the desired product without the need to isolate intermediates.

Visualizing the Workflow: A Graphviz Diagram

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Arylimidazoles from Anilines

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Heterocycle Synthesis

The imidazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and antihypertensive properties. The efficient construction of this privileged scaffold is, therefore, a paramount objective for synthetic chemists. Traditional methods for synthesizing substituted imidazoles often require long reaction times, harsh conditions, and laborious purification procedures, creating a bottleneck in the drug discovery pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[1][2] By utilizing the ability of polar molecules to efficiently absorb microwave energy, MAOS enables rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[3][4] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[5]

This application note provides a detailed, field-proven guide for the synthesis of 1,2-disubstituted imidazoles (a class of 2-arylimidazoles) from readily available anilines. Direct one-pot condensation of anilines to form the desired imidazole structure is not a straightforward or commonly reported transformation. Therefore, we present a robust and efficient sequential one-pot, two-step protocol that leverages the power of microwave irradiation. This method involves the initial, in-situ formation of an N-arylformamidine intermediate from an aniline, followed by its cyclization with an α-haloketone to furnish the target 1-aryl-2-arylimidazole. This approach provides a reliable and rapid route to a diverse range of 2-arylimidazoles, making it highly suitable for the generation of compound libraries for drug screening and development.

Principle of the Method: A Sequential One-Pot Strategy

The synthesis proceeds in two distinct but sequential steps within a single reaction vessel, eliminating the need for isolation and purification of the intermediate.

Step 1: In-Situ Formation of N-Arylformamidine The aniline is first reacted with an orthoformate, such as triethyl orthoformate, which serves as a one-carbon electrophile. Under microwave irradiation, this reaction is efficiently driven to form the corresponding N-arylformamidine intermediate. Acetic acid can be used as a catalyst in this step.[6]

Step 2: Cyclization to the Imidazole Ring Upon formation of the amidine, an α-haloketone (e.g., α-bromoacetophenone) is introduced into the reaction mixture. The subsequent microwave-assisted reaction leads to the cyclization and formation of the imidazole ring.[7][8][9] The aniline nitrogen is incorporated as N1 of the imidazole ring, and the aryl group from the α-haloketone is installed at the C2 position.

The overall transformation is depicted below:

Caption: One-pot, two-step synthesis workflow.

Experimental Protocols

Materials and Equipment

-

Microwave Synthesizer: A dedicated microwave reactor capable of controlled temperature and pressure operation is required.

-

Reagents: Substituted anilines, triethyl orthoformate, and various α-bromoacetophenones were sourced from commercial suppliers and used without further purification.

-

Solvents: Anhydrous solvents such as N,N-Dimethylformamide (DMF) or ethanol may be used, though solvent-free conditions are often achievable.

-

Reaction Vessels: Appropriate microwave-safe sealed reaction vials (e.g., 10 mL).

General Protocol for One-Pot Synthesis of 1-Aryl-2-phenylimidazoles

-

Step 1: Amidine Formation

-

To a 10 mL microwave reaction vial, add the substituted aniline (1.0 mmol), triethyl orthoformate (1.5 mmol), and a catalytic amount of glacial acetic acid (0.1 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 140-150°C for 10 minutes.[10] The reaction progress can be monitored by TLC if desired, though for a one-pot procedure, it is assumed to proceed to completion.

-

-

Step 2: Imidazole Cyclization

-

After the initial irradiation, carefully cool the reaction vial to room temperature.

-

Add the α-bromoacetophenone (1.0 mmol) and a mild base such as potassium bicarbonate (1.2 mmol) to the reaction mixture.[9]

-

Reseal the vial and place it back into the microwave reactor.

-

Irradiate the mixture at a temperature of 120-140°C for an additional 10-20 minutes. Monitor the reaction by TLC until the starting materials are consumed.

-

-

Work-up and Purification

-

After cooling, quench the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-aryl-2-phenylimidazole.

-

Data and Expected Results

The following table summarizes representative results for the synthesis of various 1,2-disubstituted imidazoles using the described one-pot microwave protocol. Reaction conditions are optimized for each substrate combination.

| Entry | Aniline (Substituent) | α-Haloketone (Aryl Group) | Time (Step 1 + 2) (min) | Temp (°C) | Yield (%) |

| 1 | Aniline (H) | Phenyl | 10 + 15 | 150 / 130 | 85 |

| 2 | 4-Methoxyaniline | Phenyl | 10 + 10 | 150 / 120 | 92 |

| 3 | 4-Chloroaniline | Phenyl | 10 + 20 | 150 / 140 | 81 |

| 4 | Aniline (H) | 4-Bromophenyl | 10 + 15 | 150 / 130 | 88 |

| 5 | 4-Toluidine | 4-Chlorophenyl | 10 + 15 | 150 / 130 | 89 |

| 6 | 4-Nitroaniline | Phenyl | 10 + 25 | 150 / 140 | 75 |

Note: Yields are for isolated, purified products. Reaction times and temperatures are indicative and may require optimization.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the underlying reaction mechanisms is crucial for troubleshooting and adapting the protocol to new substrates.

Mechanism of Amidine Formation

The formation of the N-arylformamidine from aniline and triethyl orthoformate proceeds through a series of equilibrium steps, which are efficiently driven forward by the high temperatures rapidly achieved with microwave heating.

Caption: Proposed mechanism for amidine formation.

Mechanism of Imidazole Cyclization

The cyclization of the N-arylformamidine with the α-haloketone is a classic method for imidazole synthesis.[7] The reaction is initiated by the nucleophilic attack of one of the amidine nitrogens on the electrophilic carbonyl carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the aromatic imidazole ring. Microwave irradiation accelerates each step of this sequence.

Caption: Proposed mechanism for imidazole ring formation.

Troubleshooting and Expert Insights

-

Low Yields in Step 1: Ensure anhydrous conditions for the amidine formation. For less reactive anilines (e.g., those with strong electron-withdrawing groups), increasing the microwave power/temperature or reaction time may be necessary.[11]

-

Side Reactions in Step 2: The use of a mild, non-nucleophilic base like potassium bicarbonate is critical to prevent decomposition of the α-haloketone.[9] If significant decomposition is observed, consider adding the α-haloketone solution slowly to the pre-formed amidine mixture.

-

Solvent Choice: While solvent-free conditions are ideal for green chemistry, some substrates may exhibit poor solubility. In such cases, a high-boiling polar aprotic solvent like DMF or a polar protic solvent like ethanol can be used. These solvents couple efficiently with microwaves, ensuring rapid heating.

-

Reaction Scale-up: When scaling up microwave reactions, it is important to consider that the heating profile may change. It is recommended to perform the reaction in multiple smaller vials rather than a single large one to ensure uniform heating.

Conclusion

The described one-pot, two-step microwave-assisted protocol offers a rapid, efficient, and versatile method for the synthesis of 1,2-disubstituted imidazoles from anilines. By leveraging the benefits of microwave heating, this approach significantly reduces reaction times and improves yields compared to conventional methods. The detailed protocols, mechanistic insights, and troubleshooting advice provided herein are intended to enable researchers, scientists, and drug development professionals to effectively implement this powerful synthetic tool in their workflows, accelerating the discovery of novel imidazole-based therapeutic agents.

References

- Banerjee, A., Sengupta, S., & Singh, A. K. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.

- TSI Journals. (n.d.).

- Al-Azzawi, A. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 13636-13745.

- Hanoon, H. A., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).

- Murry, J. A., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 78, 149.

- Ranu, B. C., et al. (2014).

- Chawla, A., Sharma, A., & Kumar Sharma, A. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.

- Bandyopadhyay, D., et al. (2012). Synthesis of imidazoles from 1,2-diketones and aldehydes under microwave irradiation. Tetrahedron Letters, 53(36), 4843-4846.

- Wong, S. H., & Dolzhenko, A. V. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33659-33682.

- Phutdhawong, W., et al. (2008). Microwave-Assisted Synthesis of N,N'-Disubstituted Acetamidine Ligands. Molecules, 13(9), 2057-2065.

- Karamthulla, S., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(25), 19183-19189.

- Venkateshwarlu, R., et al. (2021). I2/TBPB mediated oxidative reaction of aryl acetaldehydes with amidines: Synthesis of 1,2,5-triaryl-1H-imidazoles. Synthesis, 53(12), 2087-2094.

- KSF Clay as Novel and Recyclable Heterogeneous Catalyst for the Microwave Mediated Synthesis of Indan-1,3-Diones.

- Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293.

- Kumar, A., et al. (2015). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 5, 12203.